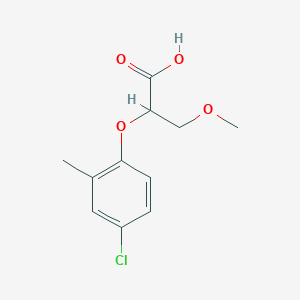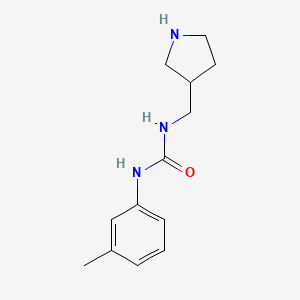
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea is a chemical compound that has been studied for its potential applications in scientific research. It is a urea derivative that has shown promise in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been used to study the effects of urea derivatives on various biological targets, including enzymes and receptors. In neuroscience, it has been studied for its potential neuroprotective effects and as a tool for investigating the mechanisms of neurodegeneration.
Mécanisme D'action
The mechanism of action of 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea is not fully understood. However, it is thought to act on various biological targets, including enzymes and receptors, through a variety of mechanisms, including inhibition and activation. It has been shown to have potential neuroprotective effects through its ability to modulate various signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to modulate the activity of various receptors, including the NMDA receptor and the dopamine receptor. In vivo studies have demonstrated its potential neuroprotective effects, including the ability to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea is its relatively simple synthesis method, which makes it readily accessible to researchers. It has also shown promise in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for research on 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea. One potential direction is the further investigation of its potential neuroprotective effects and its use as a tool for studying the mechanisms of neurodegeneration. Another potential direction is the optimization of its use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential targets in various biological systems.
In conclusion, 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea is a urea derivative that has shown promise in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. Its relatively simple synthesis method and potential neuroprotective effects make it an attractive compound for further research. However, further studies are needed to fully understand its mechanism of action and to optimize its use in various applications.
Méthodes De Synthèse
The synthesis of 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea involves the reaction of 3-methylbenzylamine with ethyl isocyanate in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with pyrrolidine to yield the final product. The synthesis method is relatively straightforward and can be performed using standard laboratory equipment.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-3-2-4-12(7-10)16-13(17)15-9-11-5-6-14-8-11/h2-4,7,11,14H,5-6,8-9H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPZAASKSFRPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


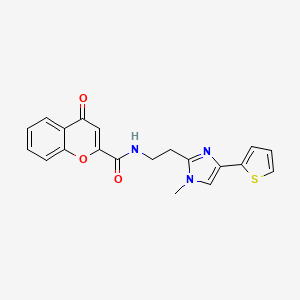
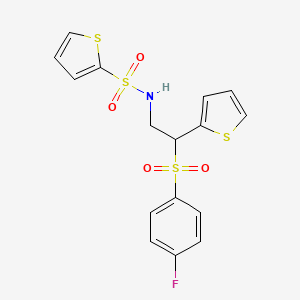
![5-(3,5-difluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2743080.png)
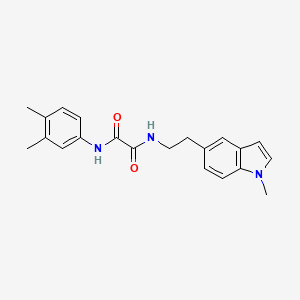
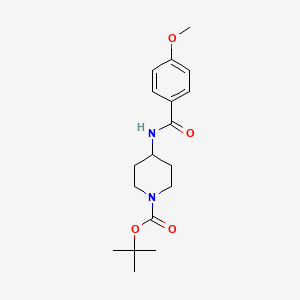
![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743085.png)
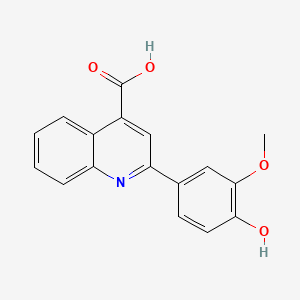
![1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[1.1.1]pentane](/img/structure/B2743089.png)
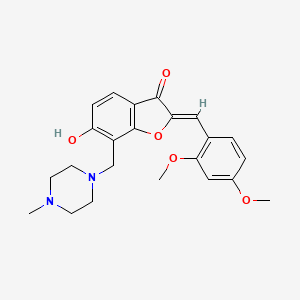
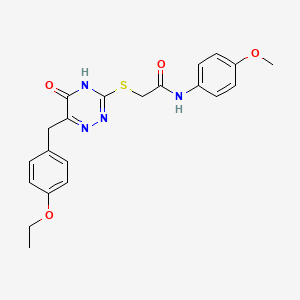

![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2743094.png)
